Methacryloxytriethylgermane
Overview
Description
Methacryloxytriethylgermane is a chemical compound belonging to the organogermanium family. It is a colorless liquid with the molecular formula C10H20GeO2 and a molecular weight of 228.91 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacryloxytriethylgermane can be synthesized through the reaction of triethylgermanium chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process includes purification steps such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methacryloxytriethylgermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it into different organogermanium compounds.
Substitution: It can undergo substitution reactions where the methacryloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives .
Scientific Research Applications
Methacryloxytriethylgermane has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical intermediate in the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is used in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of methacryloxytriethylgermane involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methacryloxytrimethylgermane
- Methacryloxytriphenylgermane
- Methacryloxytributylgermane
Comparison: Methacryloxytriethylgermane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
Properties
IUPAC Name |
triethylgermyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20GeO2/c1-6-11(7-2,8-3)13-10(12)9(4)5/h4,6-8H2,1-3,5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXJEVFMVWRIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20GeO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623557 | |
Record name | Triethyl[(2-methylacryloyl)oxy]germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95347-64-1 | |
Record name | Triethyl[(2-methylacryloyl)oxy]germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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